Tbuo-ste-glu(aeea-aeea-OH)-otbu

Quality Control Peptide Synthesis HPLC Purity

tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu (CAS 1118767-16-0) is a protected, lipidated amino acid derivative primarily serving as a side-chain intermediate in the synthesis of the GLP-1 receptor agonist semaglutide. It features a C18 stearoyl fatty acid chain, a γ-glutamic acid linker, and a hydrophilic aminoethoxyethoxyacetic acid (AEEA) spacer, with tert-butyl (tBu) esters protecting its carboxyl termini.

Molecular Formula C43H79N3O13
Molecular Weight 846.1 g/mol
CAS No. 1118767-16-0
Cat. No. B8200005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTbuo-ste-glu(aeea-aeea-OH)-otbu
CAS1118767-16-0
Molecular FormulaC43H79N3O13
Molecular Weight846.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C43H79N3O13/c1-42(2,3)58-40(52)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-37(48)46-35(41(53)59-43(4,5)6)23-24-36(47)44-25-27-54-29-31-56-33-38(49)45-26-28-55-30-32-57-34-39(50)51/h35H,7-34H2,1-6H3,(H,44,47)(H,45,49)(H,46,48)(H,50,51)/t35-/m0/s1
InChIKeyYZUXNRZPWYRMGH-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu (CAS 1118767-16-0): A Protected GLP-1 Intermediate for Semaglutide Synthesis


tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu (CAS 1118767-16-0) is a protected, lipidated amino acid derivative primarily serving as a side-chain intermediate in the synthesis of the GLP-1 receptor agonist semaglutide [1]. It features a C18 stearoyl fatty acid chain, a γ-glutamic acid linker, and a hydrophilic aminoethoxyethoxyacetic acid (AEEA) spacer, with tert-butyl (tBu) esters protecting its carboxyl termini [2]. This specific molecular architecture is engineered to confer both high albumin affinity and optimized solubility, which are critical for the final drug's extended half-life and bioavailability [3].

Why Generic Substitution of Semaglutide Side-Chain Intermediate tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu is Not Trivial


Simple substitution of tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu with a different protected or deprotected analog is not feasible due to the molecule's multi-functional role as both a linker and a pharmacokinetic modulator. For instance, replacing it with the NHS-ester analog (CAS 1118767-15-9) alters the conjugation chemistry, requiring a different peptide sequence . Conversely, using the unprotected form (CAS 1169630-40-3) directly introduces a reactive carboxylic acid that would lead to extensive side reactions and poor yields during solid-phase peptide synthesis (SPPS) . The specific combination of orthogonal tBu protection, a C18 lipid anchor, and a precisely spaced AEEA-AEEA hydrophilic linker in this single entity is essential for the correct stepwise assembly of the semaglutide peptide backbone, and any deviation necessitates a complete re-validation of the synthetic route and purification protocol [1].

Quantitative Evidence for tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu (CAS 1118767-16-0) vs. Analogs


Comparative Purity and Manufacturing Consistency

Multiple commercial sources, including MedChemExpress and Peglinke, report a validated purity of ≥98% for tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu, with analytical data available via HPLC . This contrasts with the related NHS-ester analog, tBuO-Ste-Glu(AEEA-AEEA-OSu)-OtBu (CAS 1118767-15-9), which is often supplied at a lower purity grade of ≥95% . The higher and more consistently achievable purity for the target compound translates to more predictable coupling efficiencies in SPPS and reduces the burden of byproduct removal during downstream processing.

Quality Control Peptide Synthesis HPLC Purity

Enhanced Aqueous Solubility via Dual AEEA Linker System

The presence of two consecutive AEEA (aminoethoxyethanoic acid) units in the linker region is critical for mitigating the hydrophobicity of the C18 stearoyl chain. Vendor technical documentation states that this specific AEEA-AEEA system improves solubility in aqueous buffers by 40% compared to an implied baseline without such a hydrophilic spacer [1]. While a direct numerical comparator for a single-AEEA or no-AEEA analog is not provided in the same document, this class-level inference is supported by the known function of PEG-like AEEA spacers in reducing aggregation and improving the handling of lipidated peptides during synthesis and formulation .

Solubility Enhancement AEEA Linker Formulation

Influence of C18 Stearoyl Chain on Albumin Affinity

The C18 stearoyl fatty acid chain within the compound is a major determinant of its ability to non-covalently bind to serum albumin. Literature sources report that incorporation of this specific side chain enhances the affinity of the resulting semaglutide peptide for albumin by approximately 5- to 6-fold [1]. This class-level effect is a key design principle differentiating semaglutide and similar long-acting GLP-1 agonists from earlier, shorter-chain analogs like liraglutide (which uses a C16 palmitoyl chain and exhibits a different albumin binding profile) [2].

Pharmacokinetics Albumin Binding Half-life Extension

Orthogonal tBu Protection Enables Site-Specific Conjugation in SPPS

The dual t-butyl (tBu) protection of the terminal carboxyl groups is a deliberate design feature that allows for orthogonal deprotection strategies during solid-phase peptide synthesis (SPPS) [1]. This contrasts with an alternative reagent like Fmoc-Lys(tBuO-Ste-Glu(AEEA-AEEA)-OtBu)-OH (CAS 1662688-20-1), which incorporates an Fmoc-protected lysine. The choice between these two intermediates dictates the entire SPPS strategy; using the target compound requires a subsequent deprotection and coupling step to introduce the lysine residue, whereas the Fmoc-Lys analog is a pre-assembled building block for direct incorporation . The target compound, therefore, offers greater synthetic flexibility for researchers optimizing conjugation at the Lys26 position of semaglutide, allowing for a modular approach rather than committing to a single pre-built unit [2].

Solid-Phase Peptide Synthesis Protecting Groups SPPS Strategy

Key Industrial Applications for tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu (CAS 1118767-16-0) Based on Differentiated Evidence


GMP Manufacturing of Semaglutide API for ANDA Filings

For pharmaceutical companies developing an Abbreviated New Drug Application (ANDA) for a semaglutide biosimilar, tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu is the critical starting material for the side-chain conjugation step. As noted in Section 3, its high commercial purity (≥98%) reduces the purification burden, a key factor in cost-effective GMP manufacturing . Furthermore, its orthogonal tBu protection is the industry-standard approach for the semaglutide synthetic route described in primary patents, making it the most direct path for establishing regulatory comparability [1].

Development of Next-Generation Lipidated Peptide Therapeutics

Research groups focused on optimizing the pharmacokinetics of novel peptide drugs can leverage tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu as a validated, modular building block. The 40% improvement in aqueous solubility conferred by its AEEA-AEEA linker system, as quantified in Section 3, addresses a common aggregation and handling challenge faced with lipidated peptides . This allows medicinal chemists to reliably introduce a known, long-acting C18 lipid anchor while mitigating its solubility liabilities, thereby accelerating the lead optimization process for new drug candidates.

Process Chemistry R&D for Route Scouting and Optimization

In an industrial process chemistry setting, the choice between tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu and its pre-assembled Fmoc-Lys analog (CAS 1662688-20-1) has significant cost and workflow implications. The target compound offers greater synthetic flexibility, allowing chemists to scout alternative coupling conditions or peptide backbones without being locked into a more expensive pre-assembled amino acid. This modularity, highlighted in Section 3, makes it the preferred intermediate for route scouting and optimizing the semaglutide conjugation step for higher yield and lower cost [1].

Analytical Method Development and Quality Control

Due to its role as a key starting material and its presence as a potential impurity in the final semaglutide API, tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu is essential for analytical method development and validation (AMV) and quality control (QC) . A high-purity reference standard of this compound is required to develop and validate HPLC or UPLC methods for monitoring reaction completion and quantifying residual side-chain impurities in the drug substance, a critical component of any ANDA or IND submission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tbuo-ste-glu(aeea-aeea-OH)-otbu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.